N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, trifluoromethyl, nitro, and pyrazolyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of sulfuric and nitric acids.
Acylation: The nitrated pyrazole is acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Substitution: Finally, the chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution of the chloro group: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C13H10ClF3N4O3 |
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Molecular Weight |
362.69 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H10ClF3N4O3/c1-7-4-11(21(23)24)19-20(7)6-12(22)18-10-5-8(13(15,16)17)2-3-9(10)14/h2-5H,6H2,1H3,(H,18,22) |
InChI Key |
SAZOAFUIMCOCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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